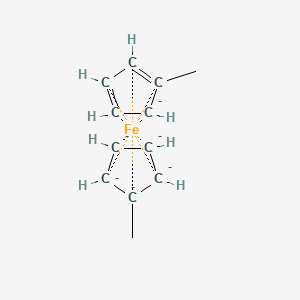
Ferrocene, 1,1'-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferrocene, 1,1’-dimethyl- is an organometallic compound with the formula C₁₂H₁₄Fe. It is a derivative of ferrocene, where two methyl groups are attached to the cyclopentadienyl rings. This compound is known for its stability and unique sandwich structure, where an iron atom is sandwiched between two cyclopentadienyl rings .
Preparation Methods
Synthetic Routes and Reaction Conditions
From Grignard Reagents: One method involves the reaction of a Grignard reagent with iron chloride (II).
From Sodium Cyclopentadienide: Cyclopentadiene is treated with sodium metal to form cyclopentadienide, which then reacts with iron chloride (II) to produce ferrocene.
Industrial Production Methods
Industrial production of ferrocene and its derivatives often involves large-scale synthesis using similar methods as described above, but with optimized conditions for higher yields and purity. The use of inert atmospheres and controlled temperatures is crucial to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ferrocene, 1,1’-dimethyl- can undergo oxidation to form the corresponding ferrocenium cation.
Reduction: It can be reduced back to its neutral form from the ferrocenium cation.
Substitution: Electrophilic aromatic substitution reactions are common, where the methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Strong acids like sulfuric acid can oxidize ferrocene to the ferrocenium cation.
Reducing Agents: Reducing agents like sodium borohydride can reduce the ferrocenium cation back to ferrocene.
Substitution Reactions: Reagents like acetyl chloride in the presence of a catalyst can facilitate substitution reactions.
Major Products
Oxidation: Ferrocenium cation.
Reduction: Neutral ferrocene.
Substitution: Various substituted ferrocenes depending on the reagents used.
Scientific Research Applications
Ferrocene, 1,1’-dimethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which ferrocene, 1,1’-dimethyl- exerts its effects involves its ability to undergo redox reactions. This property allows it to interact with various molecular targets and pathways, such as DNA topoisomerase inhibitors in cancer cells, leading to apoptosis . Its lipophilicity also facilitates penetration through cellular and nuclear membranes .
Comparison with Similar Compounds
Similar Compounds
Ferrocene: The parent compound with no methyl groups.
Acetylferrocene: A derivative with acetyl groups attached to the cyclopentadienyl rings.
1,1’-Diacetylferrocene: A derivative with two acetyl groups.
Uniqueness
Ferrocene, 1,1’-dimethyl- is unique due to the presence of methyl groups, which can influence its reactivity and stability. The methyl groups can provide steric hindrance, affecting the compound’s interactions with other molecules and its overall chemical behavior .
Properties
Molecular Formula |
C12H14Fe-6 |
|---|---|
Molecular Weight |
214.08 g/mol |
IUPAC Name |
iron;1-methylcyclopenta-1,3-diene;methylcyclopentane |
InChI |
InChI=1S/2C6H7.Fe/c2*1-6-4-2-3-5-6;/h2*2-5H,1H3;/q-5;-1; |
InChI Key |
KYMNSBSWJPFUJH-UHFFFAOYSA-N |
SMILES |
C[C-]1[CH-][CH-][CH-][CH-]1.CC1=CC=C[CH-]1.[Fe] |
Canonical SMILES |
C[C-]1[CH-][CH-][CH-][CH-]1.C[C-]1C=CC=C1.[Fe] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















